2-(4-chlorophenyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
CAS No.: 893944-48-4
Cat. No.: VC6143078
Molecular Formula: C20H18ClN3OS
Molecular Weight: 383.89
* For research use only. Not for human or veterinary use.
![2-(4-chlorophenyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide - 893944-48-4](/images/structure/VC6143078.png)
Specification
CAS No. | 893944-48-4 |
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Molecular Formula | C20H18ClN3OS |
Molecular Weight | 383.89 |
IUPAC Name | 2-(4-chlorophenyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Standard InChI | InChI=1S/C20H18ClN3OS/c1-13-4-2-3-5-18(13)24-20(16-11-26-12-17(16)23-24)22-19(25)10-14-6-8-15(21)9-7-14/h2-9H,10-12H2,1H3,(H,22,25) |
Standard InChI Key | YGIZISSOAAZNAZ-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)CC4=CC=C(C=C4)Cl |
Introduction
Structural and Molecular Characteristics
The molecular structure of 2-(4-chlorophenyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide (molecular formula: ) consists of three key components:
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Thieno[3,4-c]pyrazole core: A fused heterocyclic system combining thiophene and pyrazole rings.
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2-(4-Chlorophenyl)acetamide moiety: An acetamide group substituted with a para-chlorophenyl ring at the α-position.
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2-Methylphenyl substituent: An ortho-methylphenyl group attached to the pyrazole nitrogen.
Table 1: Structural Breakdown
Component | Structural Features | Role in Compound |
---|---|---|
Thieno[3,4-c]pyrazole | Fused thiophene (5-membered) + pyrazole | Core scaffold for bioactivity |
4-Chlorophenyl group | Chlorine at para position on benzene | Enhances lipophilicity |
2-Methylphenyl group | Methyl group at ortho position on benzene | Steric and electronic modulation |
Acetamide linker | Connects aromatic groups to core |
The molecular weight is calculated as 396.91 g/mol, with a chlorine atom contributing significantly to its physicochemical profile .
Synthetic Pathways
The synthesis of this compound can be inferred from analogous procedures in the literature . A plausible route involves:
Step 1: Preparation of 2-Chloro-N-(4-chlorophenyl)acetamide
2-Chloroacetyl chloride is reacted with 4-chloroaniline under basic conditions to form 2-chloro-N-(4-chlorophenyl)acetamide (yield: ~85%) .
Step 2: Synthesis of 3-Amino-2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazole
A thieno[3,4-c]pyrazole amine intermediate is synthesized via cyclization of a thiourea derivative with hydrazine, followed by alkylation with 2-methylbenzyl bromide .
Step 3: Coupling Reaction
The final product is obtained by reacting 2-chloro-N-(4-chlorophenyl)acetamide with the thienopyrazole amine in ethanol containing triethylamine (TEA) at reflux (3–5 hours).
Table 2: Reaction Conditions
Parameter | Value |
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Solvent | Ethanol |
Catalyst | Triethylamine (0.2 mL) |
Temperature | Reflux (~78°C) |
Reaction Time | 3–5 hours |
Yield | 80–85% (estimated) |
Spectroscopic Characterization
Key spectroscopic data for the compound are extrapolated from structurally related molecules :
Infrared Spectroscopy (IR)
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: 3360–3380 cm (amide N–H stretch)
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: 1650–1670 cm (amide carbonyl)
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: 750–800 cm
(DMSO-, δ ppm):
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2.31 (s, 3H): Methyl group on 2-methylphenyl
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4.26 (s, 2H): linker
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7.33–8.10 (m, 10H): Aromatic protons (4-chlorophenyl, 2-methylphenyl, thienopyrazole)
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10.55 (s, 1H): Amide N–H
(DMSO-, δ ppm):
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20.0: Methyl carbon (2-methylphenyl)
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170.4: Amide carbonyl
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128–137: Aromatic carbons
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153.5: Pyrazole C–N
Mass Spectrometry (MS)
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: 397 ([M], calculated for )
Physicochemical Properties
Table 3: Key Properties
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